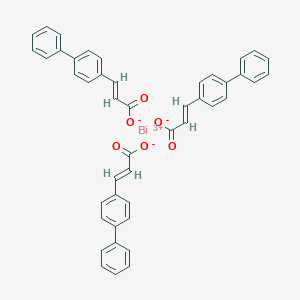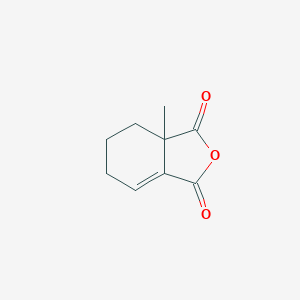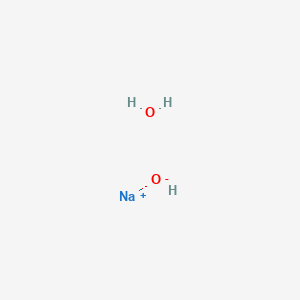
1-Phenylguanidine carbonate
Vue d'ensemble
Description
1-Phenylguanidine carbonate is a chemical compound with the molecular formula C8H11N3O3 . It is also known by other names such as Phenylguanidine carbonate salt, phenylguanidine hydrogen carbonate, and has the CAS numbers 14018-90-7 and 6685-76-3 .
Synthesis Analysis
The synthesis of 1-Phenylguanidine carbonate can be achieved from Cyanamide and Sodium carbonate and Aniline .Molecular Structure Analysis
The linear formula of 1-Phenylguanidine carbonate is C6H5NHC(=NH)NH2·(H2CO3)x . Its molecular weight is 197.19 g/mol . The InChI string is InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) .Chemical Reactions Analysis
1-Phenylguanidine carbonate may be used in the preparation of various bioactive compounds .Physical And Chemical Properties Analysis
1-Phenylguanidine carbonate has a molecular weight of 197.19 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 197.08004122 g/mol .Applications De Recherche Scientifique
Preparation of Bioactive Compounds
Phenylguanidine carbonate salt may be used in the preparation of various bioactive compounds . For example, it can be used to prepare (E)-methyl 2- (2- ((6-cyclopropyl-2- (phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate .
Synthesis of Polo-like Kinase 1 Inhibitors
This compound can be involved in the synthesis of polo-like kinase 1 inhibitors . Polo-like kinase 1 is an enzyme that plays a crucial role in cell division and proliferation, and inhibitors of this enzyme are being studied for their potential use in cancer therapy.
Production of Dihydropyrido Derivatives
Phenylguanidine carbonate salt can be used in the production of 5,6-dihydropyrido [2,3- d ]pyrimidine . These derivatives have shown promise in various biological applications, including as potential therapeutic agents.
Synthesis of Pyrazoloquinazoline Derivatives
This compound can be used in the synthesis of ethyl 1-methyl-8- (phenylamino)-4,5-dihydro-1 H -pyrazolo [4,3- h ]quinazoline-3-carboxylate . These derivatives are being studied for their potential biological activities.
Production of Dihydropyrimidine Derivatives
Phenylguanidine carbonate salt can be used in the production of 2- (phenylamino)-4- (trifluoromethyl)-1,6-dihydropyrimidine derivatives . These derivatives are being explored for their potential use in various scientific research applications.
Custom Synthesis
ChemScene provides 1-Phenylguanidine carbonate for custom synthesis, bulk manufacturing, sourcing, and procurement . This indicates its wide use in various chemical syntheses and research applications.
Safety and Hazards
Mécanisme D'action
1-Phenylguanidine carbonate, also known as Phenylguanidine carbonate salt, is a chemical compound with the linear formula C6H5NHC(=NH)NH2·(H2CO3)x . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Pathways
It has been used in the preparation of various bioactive compounds , suggesting that it may play a role in several biochemical reactions.
Result of Action
It has been used in the synthesis of various bioactive compounds , indicating that it may have significant effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
carbonic acid;2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.CH2O3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYAIICRRZSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6685-76-3 | |
| Record name | Carbonic acid, compd. with N-phenylguanidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6685-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70216974 | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylguanidine carbonate | |
CAS RN |
6291-89-0, 14018-90-7, 6685-76-3 | |
| Record name | Phenylguanidine carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with N-phenylguanidine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006685763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, compound with phenylguanidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, compd. with phenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-phenylguanidine carbonate in the context of the provided research?
A1: The research papers showcase 1-phenylguanidine carbonate as a key building block for synthesizing various pyrimidine derivatives with fungicidal properties. [, , ] It acts as a reagent, providing the guanidine moiety for the formation of the pyrimidine ring, a common structural feature in many fungicides.
Q2: Can you provide an example of a reaction involving 1-phenylguanidine carbonate and its role in the synthesis process?
A2: In the synthesis of Cyprodinil, a known fungicide, 1-phenylguanidine carbonate reacts with 1-cyclopropyl-1,3-butanedione in a cyclization reaction. [] This reaction forms the substituted pyrimidine ring that is essential for Cyprodinil's fungicidal activity. The reaction is typically carried out in methylbenzene as a solvent at an elevated temperature.
Q3: What structural information about the final products synthesized using 1-phenylguanidine carbonate is confirmed in these studies?
A3: The research papers confirm the structure of the synthesized compounds, which are derived from 1-phenylguanidine carbonate, using techniques like 1H NMR (proton nuclear magnetic resonance) and IR (infrared) spectroscopy. [, ] These techniques provide insights into the arrangement of atoms and functional groups within the molecule, confirming the successful incorporation of the guanidine moiety from 1-phenylguanidine carbonate into the final structure.
Q4: Besides its use in synthesizing Cyprodinil, are there other applications of 1-phenylguanidine carbonate in organic synthesis highlighted in the research?
A4: Yes, the research indicates that 1-phenylguanidine carbonate is a versatile reagent for synthesizing a range of 2-(phenylamino)pyrimidines, not just Cyprodinil. [, ] For instance, one study used it to create a compound structurally similar to Cyprodinil but with a methoxyacrylate group, demonstrating its utility in generating diverse chemical structures for potential fungicidal applications. [] Another study used it to synthesize a series of 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives with potential biological activity. []
Q5: Were there any findings on the efficiency of reactions involving 1-phenylguanidine carbonate?
A5: One study reported a 72.4% overall yield for Cyprodinil synthesis using 1-phenylguanidine carbonate with a purity of 96.1%. [] These findings suggest that reactions using this compound can be relatively efficient, although optimization of reaction conditions is crucial for maximizing yield and purity. Another study highlighted the efficiency of sulfamic acid as a catalyst in reactions with 1-phenylguanidine carbonate, leading to high yields under mild and environmentally friendly conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




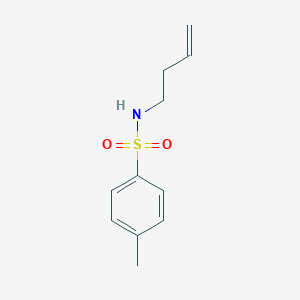
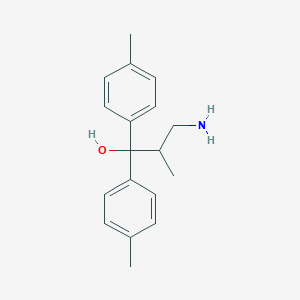
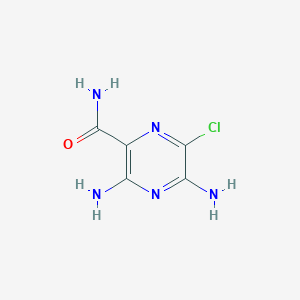

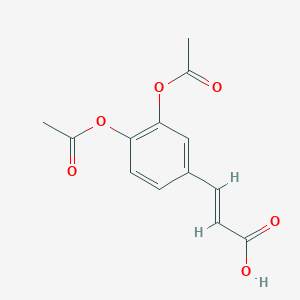
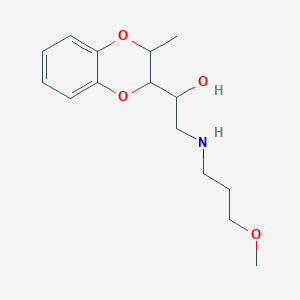
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
